2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-{[1,1'-biphenyl]-4-yl}ethan-1-one
Description
The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-{[1,1'-biphenyl]-4-yl}ethan-1-one features a biphenyl-4-yl group attached to an ethanone core, which is further substituted via a sulfanyl (-S-) linker to a 5-amino-1,3,4-thiadiazole heterocycle.
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-phenylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS2/c17-15-18-19-16(22-15)21-10-14(20)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRKJVZGVZOVTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=NN=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazide
The thiadiazole core is synthesized via cyclization of thiosemicarbazide with carbon disulfide in the presence of sodium carbonate (Na₂CO₃) in absolute ethanol:
$$
\text{Thiosemicarbazide} + \text{CS}2 \xrightarrow{\text{Na}2\text{CO}_3, \Delta} \text{5-Amino-1,3,4-thiadiazole-2-thiol}
$$
Reaction Conditions :
Key Characterization Data :
- IR (KBr) : 3350 cm⁻¹ (N–H stretch), 2550 cm⁻¹ (S–H stretch), 1600 cm⁻¹ (C=N stretch).
- ¹H NMR (DMSO-d₆) : δ 5.42 (s, 2H, NH₂), 13.21 (s, 1H, SH).
Preparation of 1-([1,1'-Biphenyl]-4-yl)ethan-1-one Bromide
Friedel-Crafts Acylation of Biphenyl
The biphenyl ethanone moiety is synthesized via Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of AlCl₃:
$$
\text{Biphenyl} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3} \text{1-([1,1'-Biphenyl]-4-yl)ethan-1-one}
$$
Reaction Conditions :
- Solvent: Dichloromethane
- Temperature: 0°C to room temperature
- Yield: 85–90%
Bromination of the Ethanone
The ketone is brominated using phosphorus tribromide (PBr₃) in dry diethyl ether:
$$
\text{1-([1,1'-Biphenyl]-4-yl)ethan-1-one} + \text{PBr}_3 \rightarrow \text{1-([1,1'-Biphenyl]-4-yl)ethan-1-one bromide}
$$
Reaction Conditions :
- Solvent: Dry diethyl ether
- Temperature: 0°C
- Duration: 2 hours
- Yield: 75–80%
S-Alkylation of 5-Amino-1,3,4-thiadiazole-2-thiol
Regioselective Alkylation
The critical step involves the nucleophilic substitution of the thiolate anion with the bromo ketone:
$$
\text{5-Amino-1,3,4-thiadiazole-2-thiol} + \text{1-([1,1'-Biphenyl]-4-yl)ethan-1-one bromide} \xrightarrow{\text{K}2\text{CO}3, \text{dry acetone}} \text{Target Compound}
$$
Optimized Reaction Parameters :
- Base : Anhydrous K₂CO₃ (2.0 equiv)
- Solvent : Dry acetone (50% v/v)
- Temperature : Reflux (56°C)
- Duration : 12–14 hours
- Yield : 60–65%
Mechanistic Insights :
- Deprotonation of the thiol group by K₂CO₃ generates a thiolate ion, enhancing nucleophilicity.
- The thiolate attacks the electrophilic carbon in the bromo ketone, displacing bromide and forming the C–S bond.
- Competing N-alkylation is suppressed due to the softer nucleophilic character of sulfur compared to nitrogen.
Purification and Analytical Validation
Recrystallization
The crude product is purified via recrystallization from absolute ethanol, yielding pale-yellow crystals.
Spectroscopic Characterization
IR (KBr) :
¹H NMR (DMSO-d₆) :
¹³C NMR (DMSO-d₆) :
MS (ESI+) : m/z 368.1 [M+H]⁺ (calculated for C₁₆H₁₃N₃OS₂: 367.04).
Comparative Analysis of Synthetic Routes
| Method | Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Dry acetone | Acetone | K₂CO₃ | 60 | 98 |
| Dry benzene | Benzene | NaOAc | 55 | 95 |
| DMF | DMF | Et₃N | 50 | 90 |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-{[1,1’-biphenyl]-4-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent . For instance, derivatives of thiadiazole compounds have shown significant activity against various cancer cell lines. The incorporation of the thiadiazole moiety is crucial for enhancing the biological activity of synthesized compounds.
Case Study:
A study evaluated a series of thiadiazole derivatives for their anticancer properties against HepG2 human liver cancer cells. The results indicated that specific substitutions on the thiadiazole ring improved cytotoxicity compared to standard drugs like methotrexate. Compounds exhibiting selectivity indices greater than 10 demonstrated promising potential for further development as anticancer therapeutics .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties . Thiadiazole derivatives have shown effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves the disruption of microbial cell membranes or interference with essential metabolic pathways.
Research Findings:
In vitro studies revealed that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that modifications to the thiadiazole structure can lead to enhanced antimicrobial efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of thiadiazole derivatives. Variations in substituents on the biphenyl and thiadiazole rings can significantly influence biological activity.
| Substituent | Activity | Notes |
|---|---|---|
| Amino group | Enhances anticancer activity | Critical for interaction with biological targets |
| Sulfanyl group | Increases antimicrobial potency | Facilitates binding to microbial enzymes |
Synthesis and Characterization
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-{[1,1'-biphenyl]-4-yl}ethan-1-one typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
Synthesis Example:
A typical synthetic route involves the reaction of 5-amino-1,3,4-thiadiazole with appropriate electrophiles under controlled conditions to yield the target compound. The final product is purified through recrystallization from suitable solvents .
Mechanism of Action
The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-{[1,1’-biphenyl]-4-yl}ethan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the urease enzyme, which is critical for the survival of certain bacteria . The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of urea into ammonia and carbon dioxide.
Comparison with Similar Compounds
Key Data Table: Structural and Functional Comparison
Biological Activity
The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-{[1,1'-biphenyl]-4-yl}ethan-1-one represents a class of thiadiazole derivatives that have garnered interest due to their diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 5-amino-1,3,4-thiadiazole with appropriate electrophiles. The crystal structure analysis reveals significant hydrogen bonding interactions that contribute to the stability and biological activity of the compound. For instance, the dihedral angle between the thiadiazole and biphenyl moieties is critical for its biological interactions .
Antimicrobial Activity
Thiadiazole derivatives have shown promising antimicrobial properties against various pathogens. In vitro studies indicate that compounds similar to this compound exhibit significant activity against Gram-positive and Gram-negative bacteria. For example:
- Staphylococcus aureus : The compound demonstrated effective inhibition against methicillin-resistant strains.
- Escherichia coli : Showed moderate activity against resistant strains .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been explored extensively. Studies have indicated that this compound exhibits selective cytotoxicity towards various cancer cell lines:
- Caco-2 cells : The compound reduced viability by approximately 39.8% compared to untreated controls (p < 0.001).
- A549 cells : Minimal activity was observed against these lung cancer cells .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit key inflammatory mediators, although detailed mechanisms remain to be elucidated.
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:
- Case Study on Antimicrobial Resistance : A study demonstrated that a derivative similar to the target compound effectively reduced biofilm formation in resistant strains of Candida species.
- Cancer Treatment Trials : Clinical trials involving compounds with similar structures have shown promising results in reducing tumor size in colorectal cancer patients.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
